6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one
Description
Properties
CAS No. |
1713477-26-9 |
|---|---|
Molecular Formula |
C10H6BrF2NO |
Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-bromo-4-(difluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-5-1-2-8-6(3-5)7(10(12)13)4-9(15)14-8/h1-4,10H,(H,14,15) |
InChI Key |
YAIGRUAUVQLZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Condensation : Heating 4-bromoaniline with the β-keto ester at 80–100°C in acetic acid yields the anilide intermediate. Monitoring via NMR ensures complete conversion while avoiding crotonate byproduct formation.
-
Cyclization : Concentrated sulfuric acid at 0–5°C promotes cyclization to the quinolinone core. Steric effects from the difluoromethyl group necessitate prolonged reaction times (12–16 hours).
Yield and Limitations
-
Overall yields for analogous brominated quinolinones range from 40% to 55%.
-
Challenges include regioselectivity during cyclization and purification difficulties due to polar byproducts.
Nucleophilic Aromatic Substitution
A direct substitution approach leverages 6-bromo-4-chloroquinoline as a precursor. Reacting this intermediate with 3-(difluoromethyl)aniline under basic conditions replaces the chlorine atom at the 4-position.
Synthetic Procedure
Key Advantages
-
Yield : 83% for the target compound, as confirmed by crystallographic analysis.
-
Scalability : Demonstrated efficacy on a 4.0 mmol scale without yield reduction.
Photoinduced Radical Tandem Annulation
Recent advances in photocatalysis enable the construction of quinolin-2(1H)-ones via radical-mediated pathways. This method employs amide-tethered 1,7-diynes and polyhalogenated methanes under visible light irradiation.
Mechanism and Steps
-
Radical Generation : fac-Ir(ppy) catalyzes the homolytic cleavage of CBrF to generate trifluoromethyl radicals.
-
Cyclization : Radical addition to the diyne induces 6-exo-dig cyclization, forming the quinoline ring.
-
Aromatization : Subsequent dehydrohalogenation yields the difluoromethyl-substituted product.
Performance Metrics
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Knorr Synthesis | 40–55% | Acidic, high-temperature | Scalable, established protocol | Low regioselectivity, lengthy purification |
| Nucleophilic Substitution | 83% | Reflux in toluene, 16 hours | High yield, crystal structure confirmed | Requires 4-chloroquinoline precursor |
| Photocatalytic Annulation | 28–66% | Visible light, room temperature | Mild conditions, functional group tolerance | Moderate yields, specialized catalyst |
| Cross-Coupling (Theoretical) | N/A | Palladium catalyst, inert atmosphere | Potential for late-stage functionalization | Unverified, reagent instability |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-4-(difluoromethyl)quinolin-2(1H)-one, while oxidation can produce quinoline N-oxide derivatives.
Scientific Research Applications
6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Agrochemicals: It is utilized in the development of new pesticides and herbicides due to its bioactive properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-(trifluoromethyl)quinolin-2-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)quinolin-2(1H)-one: Lacks the bromine atom but retains the difluoromethyl group.
6-Chloro-4-(difluoromethyl)quinolin-2(1H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in various synthetic and research applications.
Biological Activity
6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by its unique bromine and difluoromethyl substituents. Its molecular formula is , with a molar mass of approximately 293.06 g/mol. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer applications.
The structure of this compound allows it to interact with various biological targets, which is crucial for its therapeutic potential. Key physicochemical properties include:
- Melting Point : Approximately 227 °C
- Density : 1.724 g/cm³
These properties make it suitable for various applications in medicinal chemistry and organic synthesis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of established antimicrobial agents, highlighting its potential as a therapeutic candidate .
Anticancer Activity
The anticancer activity of this compound has been attributed to its ability to interfere with DNA replication and repair mechanisms, which are critical in cancer cell proliferation. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, suggesting it may serve as a promising lead in cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- DNA Interaction : Its structure allows it to bind to DNA, disrupting replication processes essential for cell division .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Bromo-4-methylquinolin-2(1H)-one | Methyl group instead of difluoromethyl | Known for anti-inflammatory properties |
| 6-Bromo-4-chloroquinoline | Chlorine substituent | Exhibits different reactivity patterns |
| 8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one | Bromine at position 8 | Enhanced antimicrobial activity |
| 6-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | Trifluoromethyl group | Increased lipophilicity and biological activity |
This table illustrates how the presence of specific functional groups influences the biological properties of these compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- In Vivo Efficacy : A study demonstrated that this compound significantly reduced tumor size in murine models when administered at optimal dosages.
- Safety Profile : Toxicological assessments revealed that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
Q & A
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
